
LatMet Catalyst
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LatMet Catalyst, also known as 1,3-Bis (2,4,6-trimethylphenylimidazolidin-2-ylidene)chloro (tricyclohexylphosphine)- (2-oxobenzylidene)ruthenium (II), is a latent catalyst for Ring-Opening Metathesis Polymerization (ROMP). It requires chemical activation, typically with in situ generated HCl . Depending on the purity/reactivity of the monomer, it might require thermal activation (60 - 80 °C). It shows good solubility in dicyclopentadiene .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C46H65ClN2OPRu and a molecular weight of 829.52 g/mol . It is a green powder and has high stability, allowing for handling in air . The physical and chemical properties of similar catalysts are often analyzed using techniques such as electron microscopy, X-ray absorption, Fourier transform infrared spectroscopy of CO (FTIR-CO), and chemisorption .
科学的研究の応用
Formation and Characterization of Ru(III) Benzylidene Complex
The LatMet catalyst has been instrumental in the field of organometallic chemistry, particularly in the study of ruthenium-based metathesis catalysts. For instance, research has revealed the unexpected formation of a Ru(III) benzylidene complex during the activation of a LatMet-type ring-opening polymerization catalyst. This unique complex was synthesized and extensively characterized through spectroscopic, electrochemical methods, and X-ray crystallography, marking it as the first isolated and structurally determined Ru(III) alkylidene complex (Gawin et al., 2018).
Hydroboration/Reduction of Ketones and Aldehydes
LatMet catalysts have shown significant potential in organic synthesis, particularly in the rapid, clean hydroboration of ketones and aldehydes with HBpin using the homoleptic rare-earth catalyst La[N(SiMe3)2]3 (LaNTMS). This process is notable for its low catalyst loadings, rapid completion, moderate air-tolerance, and excellent functional group compatibility, making it a valuable tool in synthetic chemistry (Weidner et al., 2017).
Catalytic Decomposition of Polychlorobiphenyls
The this compound, when supported on activated carbon and combined with transition metals, has been used effectively in the catalytic decomposition of polychlorobiphenyls (PCBs). This process involves a detailed understanding of the synergistic relationship between the transition metals and the activated carbon support, offering insights into the nature of the catalysts and the decomposition mechanism of PCBs, highlighting the role of transition metals in the process (Sun et al., 2016).
Catalytic Applications in Biomass Conversion
LatMet catalysts have been explored for their potential in biomass conversion. They have been employed in processes like the hydrogenation of CO2 to CH4, the conversion of levulinic acid to value-added chemicals, and the decomposition of cellulose and bamboo meal to levulinic acid. These studies highlight the multifunctional nature of LatMet catalysts in promoting efficient biomass conversion and their potential in renewable energy and green chemistry applications (Ho et al., 2020), (Zhou et al., 2018), (Wang et al., 2018).
Safety and Hazards
While specific safety and hazards information for LatMet Catalyst is not provided in the search results, catalysts in general can have hazardous properties linked to adverse health effects . Some catalysts must not be put in contact with oxygen or water to avoid ignition or loss of performances . Therefore, proper handling and storage procedures are crucial.
将来の方向性
The future of catalyst research is likely to involve the discovery of high-performance catalysts evolving from trial-and-error to rational design . This is due to the maturing theory-experiment joint research schemes and the increasing abilities to explore the dynamic nature of catalysts under reaction conditions . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The development of cleaner chemical processes will also be an active research direction .
作用機序
Target of Action
The primary target of the LatMet Catalyst is the polymer chains in a system . The catalyst is designed to interact with these chains, specifically by unfolding and stretching them . This interaction is crucial for the activation of the catalyst and the subsequent reactions it catalyzes .
Mode of Action
The this compound operates through a process known as mechanocatalysis . This involves the mechanochemical activation of the catalyst, which is achieved through the application of external forces . These forces lead to the unfolding and stretching of the polymer chains, followed by chain scission . The resulting active species of the catalyst then participate in the subsequent reactions .
Biochemical Pathways
The biochemical pathways affected by the this compound involve the transformation of polymer chains . The catalyst’s interaction with these chains leads to their unfolding and stretching, which is a key step in the activation of the catalyst . The subsequent chain scission then allows for the catalysis of further reactions .
Pharmacokinetics
It is optimized for continuous flow, with high turnover . It also shows good solubility in dicyclopentadiene .
Result of Action
The action of the this compound results in the activation of latent catalysts . This activation allows for the catalysis of further reactions, leading to the transformation of the polymer chains . The catalyst’s action thus plays a crucial role in the overall reaction process .
Action Environment
The action of the this compound is influenced by various environmental factors. For instance, the catalyst requires chemical activation, typically with in situ generated HCl . Depending on the purity/reactivity of the monomer, it might also require thermal activation (60 - 80 °C) . The catalyst shows high stability, allowing for handling in air .
特性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6O.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-5,8H;1H;/q-1;;;;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRXZUAARNCERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2OPRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


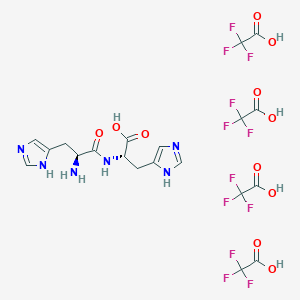
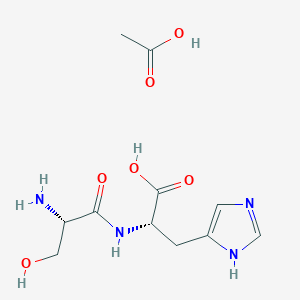

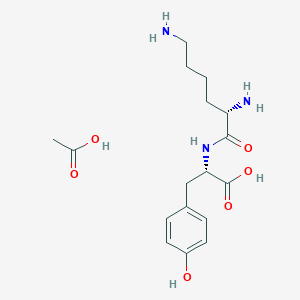

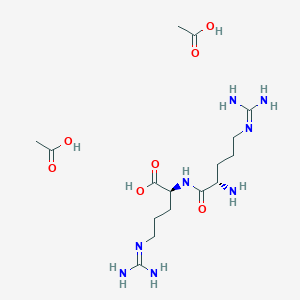


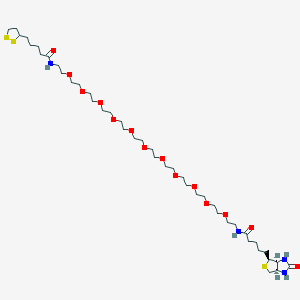
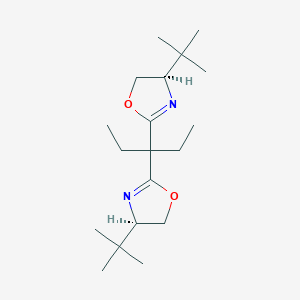
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)

